Tcn-201

Description

Structure

3D Structure

Properties

IUPAC Name |

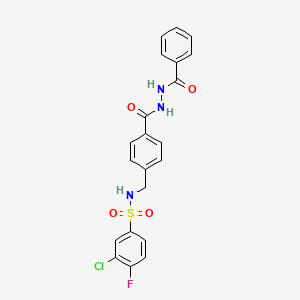

N-[[4-(benzamidocarbamoyl)phenyl]methyl]-3-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBXBFDXNPBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406547 | |

| Record name | tcn-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852918-02-6 | |

| Record name | tcn-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 852918-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tcn-201 as a GluN2A antagonist

An In-Depth Technical Guide to TCN-201 as a GluN2A-Selective Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-chloro-4-fluoro-N-[(4-[(2-(phenylcarbonyl)hydrazino)carbonyl]phenyl)methyl]-benzenesulfonamide) is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. It functions as a negative allosteric modulator (NAM), binding to a novel site at the interface between the GluN1 and GluN2A subunit ligand-binding domains. This interaction non-competitively reduces the potency of the co-agonist glycine (B1666218), thereby inhibiting receptor activation. The inhibition is surmountable by high concentrations of glycine. This compound displays over 1000-fold selectivity for GluN2A-containing receptors over other NMDA receptor subtypes, making it an invaluable pharmacological tool for dissecting the physiological and pathological roles of GluN2A-specific signaling in the central nervous system. This document provides a comprehensive overview of its mechanism, quantitative pharmacology, and key experimental protocols.

Introduction to NMDA Receptors and the GluN2A Subunit

NMDA receptors are a critical class of ionotropic glutamate (B1630785) receptors that mediate excitatory neurotransmission throughout the central nervous system.[1][2] They are essential for a myriad of neurological processes, including synaptic plasticity, learning, and memory.[1][2] These receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[1] Activation of the NMDA receptor requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[2][3] The specific GluN2 subunit incorporated into the receptor complex dictates its electrophysiological and pharmacological properties, including gating kinetics and channel conductance.[4] The GluN2A subunit is predominantly expressed in the adult brain, particularly in the cortex and hippocampus, and is associated with mature synaptic connections and faster deactivation kinetics compared to GluN2B-containing receptors.[4]

This compound: A Selective GluN2A Negative Allosteric Modulator

Mechanism of Action

This compound acts as a negative allosteric modulator (NAM) of glycine binding to the GluN1 subunit of the NMDA receptor.[1][2][5] Its mechanism is distinct from competitive antagonists that directly block the agonist binding site. Instead, this compound binds to a novel allosteric site located at the dimer interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[1][2][4]

Occupancy of this site by this compound induces a conformational change that reduces the potency of glycine and D-serine at the GluN1 subunit, effectively inhibiting receptor function.[1][6] This inhibitory effect is dependent on the co-agonist concentration; as glycine levels increase, the potency of this compound decreases, and the inhibition can be completely surmounted at saturating glycine concentrations.[4][7] The antagonism is non-competitive with respect to the GluN1 co-agonist and is independent of the glutamate concentration at the GluN2 site.[3][6][8] This unique mechanism involves this compound accelerating the dissociation rate of glycine from its binding site.[6]

Selectivity Profile

A key feature of this compound is its remarkable selectivity for NMDA receptors containing the GluN2A subunit. Electrophysiological studies have demonstrated that this compound is a potent inhibitor of GluN1/GluN2A receptors while showing minimal to no activity at GluN1/GluN2B, GluN1/GluN2C, or GluN1/GluN2D receptor subtypes.[1][6] At a glycine concentration of 3 µM, this compound exhibits over 1000-fold selectivity for GluN2A-containing receptors.[6] For instance, at a concentration of 10 µM, this compound produces only slight inhibition (around 2-3%) of GluN1/GluN2B receptor-mediated currents.[3][8] This high degree of selectivity allows for the precise pharmacological dissection of GluN2A-specific functions in native neuronal circuits.[3][9]

Structural Basis of Interaction

X-ray crystallography has revealed that this compound adopts a distinct U-shaped or "hairpin" conformation within its binding pocket at the GluN1/GluN2A LBD interface.[4][10][11] This conformation is crucial for its interaction and inhibitory activity. The selectivity of this compound is primarily determined by a single amino acid residue, Valine 783 (V783), in the GluN2A subunit.[12] The smaller size of the valine residue at this position in GluN2A permits this compound binding, whereas bulkier residues in other GluN2 subunits create a steric hindrance that prevents effective binding.[12]

Quantitative Pharmacological Data

The potency of this compound is inversely related to the concentration of the GluN1 co-agonist (glycine or D-serine). The following table summarizes key quantitative data from various electrophysiological studies.

| Parameter | Receptor Subtype | Glycine (µM) | Value | Citation(s) |

| IC₅₀ | GluN1/GluN2A | 1 | 110 nM | [12] |

| GluN1/GluN2A | 3 | 320 nM | [1][6] | |

| GluN1/GluN2A | 10 | 810 nM | [6] | |

| GluN1/GluN2A | 30 | 2.5 µM | [6] | |

| GluN1/GluN2A | 100 | 8.8 µM | [6] | |

| GluN1/GluN2B | 3 | >300 µM | [1] | |

| GluN1/GluN2C | 3 | >300 µM | [1] | |

| GluN1/GluN2D | 3 | >300 µM | [1] | |

| pIC₅₀ | GluN1/GluN2A | N/A | 6.8 | [13][14] |

| GluN1/GluN2B | N/A | < 4.3 | [13][14] | |

| Kᵢ (Kₑq or K₈) | GluN1/GluN2A | N/A | 27 - 56 nM | [3][8][10] |

| Allosteric Constant (α) | GluN1/GluN2A | N/A | 0.007 - 0.0123 | [3][8][10] |

| % Inhibition (10 µM this compound) | GluN1/GluN2B | 3 | 1.8 ± 0.6% | [3][8] |

| GluN1/GluN2B | 10 | 3.1 ± 1.0% | [3][8] | |

| GluN1/GluN2B | 30 | 3.1 ± 0.8% | [3][8] |

Key Experimental Methodologies

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary technique used for characterizing the pharmacology of this compound on specific, recombinantly expressed NMDA receptor subtypes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.[3][9]

-

Prepare complementary RNA (cRNA) for the desired GluN1 and GluN2 subunits from plasmid DNA constructs.[3]

-

Inject a mixture of GluN1 and GluN2 cRNA (typically 20-40 nL) into the oocytes.[3]

-

Incubate the injected oocytes for 24-72 hours at 16-19°C in Barth's solution to allow for receptor expression.[3][9]

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a barium-containing recording solution to minimize calcium-activated chloride currents.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl, with resistances of 0.5-1.5 MΩ.[15]

-

Clamp the oocyte membrane potential, typically at -70 mV.[16]

-

Establish a baseline current by perfusing the chamber with the recording solution.

3. Compound Application and Data Acquisition:

-

Apply a solution containing a fixed concentration of glutamate (e.g., 100 µM) and a specific concentration of glycine (e.g., 3 µM) to elicit an inward current through the expressed NMDA receptors.[1][6]

-

Once a stable agonist-evoked current is achieved, co-apply this compound at various concentrations to determine its inhibitory effect.

-

To generate concentration-response curves, repeat the agonist application with increasing concentrations of this compound.[6]

-

Wash the oocyte with the recording solution between applications to ensure full recovery.

-

Record and analyze the current amplitudes to calculate IC₅₀ values and percent inhibition.[6]

Whole-Cell Patch Clamp in Cultured Neurons

This technique is used to assess the effect of this compound on native NMDA receptors in a more physiologically relevant context.

1. Cell Culture and Preparation:

-

Culture primary neurons (e.g., rat cortical or hippocampal neurons) on glass coverslips.[3][16] For studying GluN2A specifically, use older cultures (e.g., DIV 15-18) where GluN2A expression is predominant, or transfect younger neurons with GluN2A-expressing plasmids.[3][9][16]

-

Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfused with an external solution (e.g., artificial cerebrospinal fluid, aCSF).[2]

2. Achieving Whole-Cell Configuration:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill them with an intracellular solution containing salts, buffers (e.g., HEPES), and energy sources (e.g., Mg-ATP, Na-GTP).[2][17]

-

Under visual guidance, approach a target neuron with the micropipette while applying slight positive pressure.[2]

-

Upon touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[7]

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell mode).[2][7]

3. Recording NMDA Currents:

-

In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., +40 mV) or use a magnesium-free external solution to relieve the Mg²⁺ block of the NMDA receptor channel.

-

Locally apply NMDA (e.g., 50 µM) and glycine (e.g., 3 µM) using a perfusion system to evoke an outward NMDA receptor-mediated current.[16]

-

Record the baseline current, then co-apply this compound with the agonists to measure the degree of inhibition.[16]

-

Data can be correlated with the cell's sensitivity to the GluN2B-selective antagonist ifenprodil (B1662929) to confirm the presence of GluN2A-containing receptors.[3][9][16]

Visualizations: Pathways and Workflows

Caption: Mechanism of this compound as a negative allosteric modulator of the NMDA receptor.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Caption: Pharmacological selectivity profile of this compound for NMDA receptor subtypes.

Applications and Limitations

This compound's high selectivity makes it a superior pharmacological tool for isolating and studying the roles of GluN2A-containing NMDA receptors in synaptic transmission, plasticity, and neurological disorders.[11] It can be used in brain slice preparations and in vivo studies to probe the specific contributions of this receptor population.[13][16]

However, two main limitations must be considered during experimental design. First, its inhibitory action is highly dependent on the ambient concentration of glycine or D-serine.[3][9] In experimental conditions with high co-agonist concentrations, this compound will be significantly less potent.[7] Second, this compound has been noted for its low aqueous solubility, which can pose challenges for in vivo applications and some in vitro assays.[3][7][9]

Conclusion

This compound is a benchmark pharmacological agent characterized by its potent, selective, and non-competitive antagonism of GluN2A-containing NMDA receptors. Its well-defined allosteric mechanism, which hinges on modulating the co-agonist affinity of the GluN1 subunit, provides a sophisticated means to investigate neural circuits. While its glycine dependency and low solubility require careful experimental consideration, this compound remains an indispensable tool for researchers in neuroscience and drug development aiming to elucidate the precise functions of the GluN2A subunit.

References

- 1. benchchem.com [benchchem.com]

- 2. axolbio.com [axolbio.com]

- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [2.2]Paracyclophane‐Based TCN‐201 Analogs as GluN2A‐Selective NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subunit-selective allosteric inhibition of glycine binding to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. rupress.org [rupress.org]

- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. multichannelsystems.com [multichannelsystems.com]

TCN-201: A Deep Dive into its NMDA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCN-201, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular focus on its subtype selectivity for GluN2A-containing receptors. This compound has emerged as a valuable pharmacological tool for dissecting the roles of different NMDA receptor subtypes in physiological and pathological processes.

Core Mechanism of Action

This compound, chemically known as 3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulphonamide, exhibits a unique mechanism of action. It functions as a negative allosteric modulator of NMDA receptors.[1][2] Specifically, it binds to a site at the interface between the GluN1 and GluN2A subunits, which in turn reduces the potency of the co-agonist glycine (B1666218) (or D-serine) at the GluN1 subunit.[1][3] This leads to a non-competitive antagonism of receptor function.[3][4][5] A key characteristic of this compound's inhibitory effect is its dependence on the concentration of the GluN1 co-agonist; higher concentrations of glycine can overcome the antagonistic effects of this compound.[3][4][5]

Quantitative Analysis of Subtype Selectivity

The selectivity of this compound for GluN2A-containing NMDA receptors over other subtypes, particularly GluN2B, is a defining feature. This selectivity has been quantified through various experimental paradigms, with the data summarized in the table below.

| Receptor Subtype | Assay Type | Parameter | Value | Glycine Concentration | Reference |

| Human GluN1/GluN2A | FLIPR/Ca²+ assay | pIC₅₀ | 6.8 | Not Specified | [6][7] |

| Human GluN1/GluN2B | FLIPR/Ca²+ assay | pIC₅₀ | <4.3 | Not Specified | [6][7] |

| Rat GluN1/GluN2A | Two-electrode voltage-clamp | IC₅₀ | 320 nM | 3 µM | [1] |

| Rat GluN1/GluN2B | Two-electrode voltage-clamp | Inhibition at 10 µM this compound | 1.8 ± 0.6% | 3 µM | [3] |

| Rat GluN1/GluN2B | Two-electrode voltage-clamp | Inhibition at 10 µM this compound | 3.1 ± 1.0% | 10 µM | [3] |

| Rat GluN1/GluN2B | Two-electrode voltage-clamp | Inhibition at 10 µM this compound | 3.1 ± 0.8% | 30 µM | [3] |

| Rat GluN1/GluN2C | Two-electrode voltage-clamp | No inhibition | 3 µM | [1] | |

| Rat GluN1/GluN2D | Two-electrode voltage-clamp | No inhibition | 3 µM | [1] |

Table 1: Quantitative data on the subtype selectivity of this compound for various NMDA receptor subtypes.

Experimental Protocols

The determination of this compound's subtype selectivity relies on robust experimental methodologies. The following sections detail the key protocols employed in the cited literature.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This is a primary method for characterizing the pharmacology of ion channels, including NMDA receptors.

Objective: To measure the inhibitory effect of this compound on currents mediated by specific, recombinantly expressed NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a barium-containing external solution to block calcium-activated chloride channels.

-

The oocyte is voltage-clamped at a holding potential of -30 mV or -40 mV using two glass microelectrodes filled with KCl.[3]

-

NMDA receptor-mediated currents are evoked by the application of glutamate (B1630785) and a GluN1 co-agonist (glycine or D-serine).

-

This compound is then co-applied with the agonists at various concentrations to determine its inhibitory effect.

-

The current responses are recorded, filtered, and digitized for analysis.[3]

-

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput screening method is used to assess changes in intracellular calcium concentration, which is an indicator of NMDA receptor activation.

Objective: To determine the potency of this compound in inhibiting calcium influx through specific NMDA receptor subtypes in a cell-based assay.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and transfected with plasmids encoding the desired GluN1 and GluN2 subunits.

-

Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Protocol:

-

The cell plate is placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound.

-

The NMDA receptor is activated by the addition of glutamate and glycine.

-

The change in fluorescence, corresponding to the influx of calcium, is measured over time.

-

The inhibitory effect of this compound is calculated by comparing the fluorescence signal in the presence and absence of the compound.

-

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

References

- 1. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

TCN-201 Binding Site on the NMDA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCN-201 is a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This guide provides a comprehensive technical overview of the this compound binding site, its mechanism of action, and the experimental methodologies used to elucidate these characteristics. This compound binds to a novel allosteric site located at the interface between the ligand binding domains (LBDs) of the GluN1 and GluN2A subunits. By binding to this site, this compound reduces the potency of the co-agonist glycine (B1666218) at the GluN1 subunit, thereby inhibiting receptor activation. This subunit-selective inhibition offers a valuable pharmacological tool for investigating the specific physiological and pathological roles of GluN2A-containing NMDA receptors.

The this compound Binding Site: Location and Key Residues

The binding site for this compound is not within the orthosteric agonist binding pockets for glutamate (B1630785) or glycine, but rather at a novel allosteric site.[1][2] This site is located at the dimer interface formed by the ligand binding domains of the GluN1 and GluN2A subunits.[1][2][3] The high selectivity of this compound for GluN2A-containing receptors is primarily determined by specific amino acid residues within this interface.

Site-directed mutagenesis studies have been crucial in identifying the key residues involved in this compound binding. A critical residue for the subunit selectivity of this compound is Valine 783 (V783) in the GluN2A subunit.[4] The presence of a smaller residue like valine at this position in GluN2A allows for this compound to bind. In contrast, other GluN2 subunits possess bulkier residues at the equivalent position (e.g., phenylalanine in GluN2B), which sterically hinder the binding of this compound, thus conferring its selectivity.[5][6]

X-ray crystallography of the GluN1/GluN2A LBD heterodimer in complex with this compound analogs has confirmed this binding pocket and revealed that this compound adopts a distinct "U-shaped" or "hairpin" conformation within the site.[7][8][9][10] This conformation is stabilized by π-π stacking interactions between the aromatic rings of the this compound molecule.[7][9]

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator of glycine binding.[1][2][11] Its binding to the GluN1/GluN2A interface stabilizes an open conformation of the GluN1 LBD, which is akin to the apo state (unbound).[5] This conformational change reduces the affinity of the GluN1 subunit for its co-agonist, glycine.[1][6][11] Consequently, higher concentrations of glycine are required to activate the NMDA receptor in the presence of this compound. This inhibitory effect of this compound is therefore surmountable by increasing the concentration of glycine.[2]

The antagonism of this compound is non-competitive with respect to the GluN2A agonist, glutamate.[12][13] Its inhibitory effect is, however, dependent on the concentration of the GluN1 co-agonist, either glycine or D-serine.[12][13][14]

Below is a diagram illustrating the allosteric modulation of the NMDA receptor by this compound.

References

- 1. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subunit-selective allosteric inhibition of glycine binding to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. rupress.org [rupress.org]

- 7. [2.2]Paracyclophane‐Based TCN‐201 Analogs as GluN2A‐Selective NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GluN2A-Selective NMDA Receptor Antagonists: Mimicking the U-Shaped Bioactive Conformation of this compound by a [2.2]Paracyclophane System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors | Journal of Neuroscience [jneurosci.org]

- 12. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

TCN-201: A Technical Guide to its Non-Competitive Inhibition of GluN2A-Containing NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCN-201 is a potent and selective antagonist of N-methyl-D-aspartate receptors (NMDARs) that contain the GluN2A subunit.[1][2] Its unique mechanism of action, characterized as non-competitive, negative allosteric modulation, has garnered significant interest in the field of neuroscience and drug development.[3][4] This technical guide provides an in-depth analysis of the non-competitive inhibition mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to elucidate them.

Introduction to this compound and NMDA Receptor Modulation

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity in the central nervous system.[3][4] NMDARs are tetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex.[3]

This compound, with the chemical name 3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulphonamide, has emerged as a valuable pharmacological tool due to its selectivity for GluN2A-containing NMDARs over other subtypes.[1][5][6] Understanding its precise mechanism of action is paramount for its application in research and for the potential development of novel therapeutics targeting NMDAR dysfunction.

The Non-Competitive Inhibition Mechanism of this compound

This compound exhibits a sophisticated non-competitive inhibition mechanism.[1][2] Unlike competitive antagonists that directly block the agonist binding site, this compound binds to a distinct, novel allosteric site.[3][4] This binding event modulates the receptor's function without directly competing with the endogenous agonist, glutamate (B1630785).[2][7]

The key characteristics of this compound's mechanism are:

-

GluN2A Subunit Selectivity: this compound preferentially inhibits NMDARs containing the GluN2A subunit.[1][6]

-

Non-Competitive with Glutamate: The inhibitory effect of this compound is independent of the glutamate concentration.[2][7]

-

Dependent on GluN1 Co-agonist Concentration: The degree of inhibition by this compound is inversely related to the concentration of the GluN1 co-agonist, either glycine (B1666218) or D-serine.[1][7] High concentrations of glycine can surmount the inhibitory effect of this compound.[3][8]

-

Negative Allosteric Modulation of Glycine Binding: this compound acts as a negative allosteric modulator (NAM) of the glycine binding site on the GluN1 subunit.[3][4][8] It is proposed that this compound binding to its allosteric site accelerates the unbinding of glycine from the GluN1 subunit, thereby reducing glycine's potency and inhibiting receptor activation.[1][9]

Binding Site of this compound

Structural and mutagenesis studies have identified the binding site of this compound at the dimer interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[3][4][8][10] This novel allosteric pocket is distinct from the agonist (glutamate) and co-agonist (glycine) binding sites.[3] The interaction of this compound with this site induces a conformational change in the receptor, which ultimately leads to the inhibition of ion flux.[10]

Quantitative Data on this compound Inhibition

The potency and selectivity of this compound have been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data.

| Parameter | Receptor Subtype | Condition | Value | Reference |

| pIC₅₀ | GluN1/GluN2A | FLIPR/Ca²⁺ assay | 6.8 | [5][6][11] |

| pIC₅₀ | GluN1/GluN2B | FLIPR/Ca²⁺ assay | <4.3 | [5][6][11] |

| IC₅₀ | GluN1/GluN2A | 3 µM glycine | 320 nM | [3] |

| Allosteric KB# | GluN1/GluN2A | with glycine | 56 nM | [1] |

| Allosteric KB# | GluN1/GluN2A | with D-serine | 66 nM | [1] |

| Allosteric Constant (α) | GluN1/GluN2A | with glycine | 0.0123 | [1] |

| Allosteric Constant (α) | GluN1/GluN2A | with D-serine | 0.0106 | [1] |

| Receptor Subtype | Glycine Concentration | This compound Concentration | % Inhibition (Mean ± SEM) | Reference |

| GluN1/GluN2A | 10 µM | 10 µM | 82.4 ± 1.1% | [1] |

| GluN1/GluN2B | 3 µM | 10 µM | 1.8 ± 0.6% | [1] |

| GluN1/GluN2B | 10 µM | 10 µM | 3.1 ± 1.0% | [1] |

| GluN1/GluN2B | 30 µM | 10 µM | 3.1 ± 0.8% | [1] |

Experimental Protocols

The characterization of this compound's mechanism has heavily relied on electrophysiological recordings from Xenopus laevis oocytes expressing recombinant NMDARs.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

This technique allows for the precise measurement of ion channel activity in response to agonist and antagonist application.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. They are then injected with cRNAs encoding the desired GluN1 and GluN2 subunits.

-

Electrophysiological Recordings:

-

Recordings are typically performed 1-3 days post-injection.

-

Oocytes are placed in a recording chamber and perfused with a bathing solution (e.g., in mM: 115 NaCl, 2.5 KCl, 10 HEPES, 1.8 BaCl₂, 0.01 EDTA, pH 7.4 with NaOH).[1] Barium is used instead of calcium to reduce calcium-activated chloride currents. EDTA is included to chelate trace amounts of zinc, a potent NMDAR inhibitor.[1]

-

The oocyte is impaled with two microelectrodes filled with a high salt solution (e.g., 0.3 M KCl), one for voltage clamping and the other for current recording.[1]

-

The membrane potential is clamped at a negative potential (e.g., -30 or -40 mV).[1]

-

NMDAR-mediated currents are evoked by the application of glutamate and a GluN1 co-agonist (glycine or D-serine).

-

This compound is applied at various concentrations in the presence of the agonists to determine its inhibitory effect.

-

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current to calculate the percentage of inhibition. Concentration-response curves are generated to determine IC₅₀ values. Schild analysis is performed to assess the nature of the antagonism.[1]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound Inhibition

Caption: this compound binds to an allosteric site on the NMDA receptor, inhibiting its activation.

Experimental Workflow for TEVC Recordings

References

- 1. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subunit-selective allosteric inhibition of glycine binding to NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TCN 201 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 7. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [2.2]Paracyclophane‐Based TCN‐201 Analogs as GluN2A‐Selective NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

TCN-201 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCN-201, or 3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Its unique mechanism of action and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the impact of structural modifications on its activity, and the experimental protocols used for its characterization.

Core Concepts: Mechanism of Action

This compound acts as a non-competitive antagonist of GluN2A-containing NMDA receptors.[1][3] Its inhibitory effect is dependent on the concentration of the GluN1 co-agonist, glycine (B1666218) or D-serine, but not on the concentration of glutamate (B1630785).[1][3][4] this compound binds to a novel allosteric site located at the dimer interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[5][6][7] This binding reduces the potency of glycine, thereby inhibiting receptor function.[5] X-ray crystallography has revealed that this compound adopts a U-shaped conformation within this binding pocket, with the halogenated aromatic ring and the central phenyl ring oriented in a parallel manner, stabilized by π-π stacking interactions.[6][8]

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through the synthesis and evaluation of various analogs. The key structural features contributing to its activity include the three aromatic rings, the sulfonamide linker, and the hydrazinocarbonylbenzyl moiety.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and some of its key analogs.

| Compound | Modification | Target | Assay | pIC50 | IC50 (nM) | Notes | Reference(s) |

| This compound | - | GluN1/GluN2A | FLIPR/Ca2+ | 6.8 | ~158 | Selective over GluN1/GluN2B (pIC50 < 4.3) | [2][9] |

| This compound | - | GluN1/GluN2A | TEVC (3 µM glycine) | - | 320 | Inhibition is dependent on glycine concentration. | [5] |

| TCN-213 | N-(cyclohexylmethyl)-2-[{5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio]acetamide | GluN1/GluN2A | TEVC | - | ~2000 | ~30-fold less potent than this compound. | [1][3] |

| MPX-004 | Pyrazine ring replacing the central benzene (B151609) ring | GluN1/GluN2A | Patch clamp | - | 79 | Improved solubility compared to this compound. | [6] |

| MPX-007 | Pyrazine ring replacing the central benzene ring | GluN1/GluN2A | Patch clamp | - | 27 | Improved solubility and higher potency than this compound. | [6] |

| [2.2]Paracyclophane analog (12b) | [2.2]Paracyclophane scaffold to mimic the U-shaped conformation | GluN1/GluN2A | TEVC | - | - | At 10 µM, showed 36% of the inhibitory activity of this compound. | [6] |

TEVC: Two-Electrode Voltage Clamp FLIPR: Fluorometric Imaging Plate Reader

Experimental Protocols

The characterization of this compound and its analogs primarily relies on electrophysiological techniques to measure NMDA receptor activity.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This is a common method for studying the activity of ion channels, including NMDA receptors, expressed in a controlled system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

-

Incubation: Oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The membrane potential is typically held at -40 to -70 mV.

-

NMDA receptor-mediated currents are evoked by the application of glutamate and a co-agonist (glycine or D-serine).

-

This compound or its analogs are co-applied with the agonists to determine their inhibitory effect.

-

Concentration-response curves are generated by applying a range of antagonist concentrations to calculate IC50 values.[3]

-

Whole-Cell Patch-Clamp Recordings in Mammalian Cells or Neurons

This technique allows for the recording of ion channel activity from a single cell, providing more detailed information about receptor pharmacology.

Methodology:

-

Cell Culture: Mammalian cell lines (e.g., HEK293) are transfected with plasmids encoding the NMDA receptor subunits, or primary neuronal cultures are used.[6]

-

Electrode Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording:

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

NMDA receptor currents are elicited by rapid application of agonists.

-

The effect of this compound is assessed by co-application or pre-application of the compound.

-

Visualizations

Signaling Pathway of NMDA Receptor Activation and this compound Inhibition

Caption: NMDA receptor activation and this compound inhibition pathway.

Experimental Workflow for this compound Evaluation using TEVC

Caption: Two-electrode voltage-clamp (TEVC) experimental workflow.

Logical Relationship in this compound SAR

Caption: Logical structure-activity relationships of this compound.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [2.2]Paracyclophane‐Based TCN‐201 Analogs as GluN2A‐Selective NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

TCN-201: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCN-201 is a potent and selective, non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its discovery through high-throughput screening and subsequent preclinical characterization have revealed a unique mechanism of action, targeting the interface of the GluN1 and GluN2A subunits. This document provides an in-depth technical overview of the discovery and development of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism and the experimental workflows used in its evaluation. This compound remains a valuable pharmacological tool for studying the role of GluN2A-containing NMDA receptors in physiological and pathological processes.

Discovery

This compound was identified from a high-throughput screening (HTS) campaign aimed at discovering selective antagonists for GluN2A-containing NMDA receptors.[1][2][3] The screening utilized a cell-based assay measuring intracellular calcium flux, a common method for assessing the activity of ligand-gated ion channels like the NMDA receptor.

High-Throughput Screening Protocol (Fluorescent Imaging Plate Reader - FLIPR)

A representative protocol for a FLIPR-based HTS assay to identify NMDA receptor modulators is as follows:

Objective: To identify compounds that inhibit the influx of calcium through NMDA receptors upon agonist stimulation.

Cell Line: Human embryonic kidney 293 (HEK293) cells stably co-expressing the human GluN1 and GluN2A subunits of the NMDA receptor.

Materials:

-

HEK293 cells expressing GluN1/GluN2A

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

NMDA receptor agonists: Glycine (B1666218) and L-Glutamate

-

Compound library

-

384-well black-walled, clear-bottom assay plates

-

Fluorescent Imaging Plate Reader (FLIPR)

Methodology:

-

Cell Plating: Seed the HEK293-GluN1/GluN2A cells into 384-well assay plates at an optimized density and incubate overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate the plates to allow for dye uptake into the cells.

-

Compound Addition: Add compounds from the screening library to the assay plates.

-

Agonist Stimulation and Signal Detection: Place the assay plates into the FLIPR instrument. The instrument's integrated liquid handler adds a solution containing NMDA receptor agonists (glycine and glutamate) to each well to stimulate the receptors. Simultaneously, the FLIPR's camera detects the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.

-

Data Analysis: The fluorescence signal from each well is recorded over time. Compounds that inhibit the agonist-induced increase in fluorescence are identified as potential NMDA receptor antagonists.

References

- 1. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

Investigating Neuronal Circuits with Tcn-201: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcn-201 is a potent and selective pharmacological tool for dissecting the role of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors in neuronal circuits. As a non-competitive antagonist, it offers a nuanced approach to modulating NMDA receptor function, providing valuable insights into synaptic plasticity, neurotransmission, and the pathophysiology of various neurological disorders. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of its interaction with the NMDA receptor and its application in experimental settings.

Mechanism of Action

This compound acts as a selective negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) binding sites, this compound binds to a distinct allosteric site located at the dimer interface between the GluN1 and GluN2A agonist binding domains.[1][2][3] This binding event reduces the potency of the co-agonist glycine at the GluN1 subunit, thereby inhibiting receptor activation.[1] The inhibitory effect of this compound can be surmounted by increasing concentrations of glycine.[1][2] This glycine-dependent, non-competitive antagonism makes this compound a valuable tool for studying the modulation of NMDA receptor activity in different physiological and pathological contexts.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at NMDA receptors.

| Parameter | Receptor Subtype | Value | Assay | Reference |

| pIC50 | GluN1/GluN2A | 6.8 | FLIPR/Ca2+ assay | [4][5][6][7] |

| pIC50 | GluN1/GluN2B | <4.3 | FLIPR/Ca2+ assay | [4][5][6][7] |

| IC50 | GluN1/GluN2A | 320 nM | Two-electrode voltage-clamp (in Xenopus oocytes with 3 µM glycine) | [1] |

| IC50 | GluN1/GluN2A | 109 nM | Patch-clamp (in HEK293T cells) | [2] |

| Allosteric KB | GluN1/GluN2A | 56 nM (with glycine) | Schild analysis | [3] |

| Allosteric KB | GluN1/GluN2A | 66 nM (with D-serine) | Schild analysis | [3] |

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This protocol is adapted from studies characterizing this compound's effects on recombinant NMDA receptors expressed in Xenopus oocytes.[1][2][3]

Objective: To measure the inhibitory effect of this compound on specific NMDA receptor subtypes.

Materials:

-

Xenopus laevis oocytes (Stage V–VI)

-

cRNA for GluN1 and GluN2A/B subunits

-

Collagenase

-

Barth's solution

-

Recording solution (in mM: 96 NaCl, 2 KCl, 1.8 BaCl2, 5 HEPES, pH 7.5)

-

Glutamate and glycine stock solutions

-

This compound stock solution (in DMSO)

-

Two-electrode voltage-clamp amplifier and data acquisition system

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits. Incubate the oocytes in Barth's solution for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -70 mV.

-

Establish a baseline current by applying a solution containing a fixed concentration of glutamate and a low concentration of glycine (e.g., 3 µM) to elicit a submaximal response.

-

Apply this compound at various concentrations to the perfusion solution and record the resulting inhibition of the NMDA-evoked current.

-

To determine the glycine dependency of this compound's effect, repeat the experiment with varying concentrations of glycine.

-

-

Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration of this compound and plot a concentration-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Recordings in Cultured Neurons

This protocol is based on studies investigating the effect of this compound on native NMDA receptors in cultured cortical neurons.[3][8]

Objective: To assess the selectivity of this compound for GluN2A-containing NMDA receptors in a native neuronal population.

Materials:

-

Primary cortical neuron cultures (e.g., from rat embryos)

-

Neurobasal medium and supplements

-

Patch-clamp rig with amplifier and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Internal solution (in mM: 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 ATP-Na2, 0.5 GTP-Na, pH 7.3)

-

External solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4)

-

NMDA, glycine, and this compound stock solutions

-

Ifenprodil (B1662929) (a GluN2B-selective antagonist) stock solution

Methodology:

-

Cell Culture: Plate dissociated cortical neurons on coated coverslips and culture for a desired number of days in vitro (DIV) to allow for the expression of different GluN2 subunits (e.g., DIV 9-10 for predominantly GluN2B, DIV 15-18 for increased GluN2A expression).

-

Patch-Clamp Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

-

Using a micromanipulator, approach a neuron with a patch pipette filled with the internal solution.

-

Establish a whole-cell recording configuration.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Locally apply a solution containing NMDA and glycine to evoke an inward current.

-

After establishing a stable baseline response, co-apply this compound with the NMDA/glycine solution and record the degree of inhibition.

-

-

Assessing Subunit Selectivity:

-

To confirm the presence of GluN2A and GluN2B subunits, perform pharmacological profiling.

-

Apply the GluN2B-selective antagonist ifenprodil and measure the reduction in the NMDA-evoked current.

-

In the same or a different set of neurons, apply this compound and measure the inhibition.

-

A negative correlation between the degree of block by ifenprodil and this compound across a population of neurons indicates the selective action of this compound on GluN2A-containing receptors.[3][8]

-

-

Data Analysis: Analyze the amplitude of the NMDA-evoked currents before and after the application of antagonists. Calculate the percentage of inhibition for each compound.

Mandatory Visualization

References

- 1. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [2.2]Paracyclophane‐Based TCN‐201 Analogs as GluN2A‐Selective NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCN 201 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

TCN-201: A Technical Guide for Investigating the Role of GluN2A-Containing NMDA Receptors in Learning and Memory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TCN-201, a selective antagonist for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. It details the compound's mechanism of action, summarizes its pharmacological properties, and presents its application in preclinical learning and memory research. Detailed experimental protocols and conceptual diagrams are included to facilitate its use as a tool for dissecting the nuanced roles of NMDA receptor subtypes in cognitive processes.

Core Concepts: Mechanism of Action

This compound is a potent and selective, non-competitive antagonist of NMDA receptors that incorporate the GluN2A subunit.[1][2] Unlike competitive antagonists that bind directly to the agonist site, this compound functions as a negative allosteric modulator (NAM) .[3][4] It binds to a novel site located at the dimer interface between the GluN1 and GluN2A subunit ligand-binding domains.[3][5]

Occupancy of this allosteric site by this compound does not prevent glutamate (B1630785) from binding to the GluN2A subunit but instead reduces the potency of the co-agonist glycine (B1666218) at the GluN1 subunit.[3][4] This glycine-dependent antagonism means the inhibitory effect of this compound can be surmounted by high concentrations of glycine.[6][7] This unique mechanism allows for the targeted modulation of GluN2A-containing NMDA receptors to study their specific contributions to synaptic plasticity and cognition.

Quantitative Pharmacological Data

This compound exhibits significant selectivity for GluN2A-containing NMDA receptors over those containing the GluN2B subunit. Its potency is highly dependent on the concentration of the GluN1 co-agonist, glycine.

Table 1: Potency and Selectivity of this compound

| Receptor Subtype | Assay Type | Potency (pIC₅₀) | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Human GluN1/GluN2A | FLIPR/Ca²⁺ Assay | 6.8 | ~158 | [1][2] |

| Human GluN1/GluN2B | FLIPR/Ca²⁺ Assay | < 4.3 | >50,000 | [1][2] |

| Rat GluN1/GluN2A | Two-Electrode Voltage Clamp (3 µM Glycine) | - | 320 | [3] |

| Rat GluN1/GluN2B | Two-Electrode Voltage Clamp | No inhibition | - | [3] |

| Rat GluN1/GluN2C | Two-Electrode Voltage Clamp | No inhibition | - | [3] |

| Rat GluN1/GluN2D | Two-Electrode Voltage Clamp | No inhibition | - |[3] |

Table 2: Glycine-Dependent Inhibition by this compound at GluN1/GluN2A Receptors

| This compound Conc. | Glycine Conc. | Percent Inhibition (Mean ± SEM) | Experimental System | Reference |

|---|---|---|---|---|

| 10 µM | 10 µM | 82.4 ± 1.1% | Xenopus Oocytes (TEVC) | [7] |

| 10 µM | 30 µM | Significantly less than at 10 µM Glycine | Xenopus Oocytes (TEVC) | [6] |

| 10 µM | 3 µM | 1.8 ± 0.6% (at GluN1/GluN2B) | Xenopus Oocytes (TEVC) | [7] |

| 10 µM | 10 µM | 3.1 ± 1.0% (at GluN1/GluN2B) | Xenopus Oocytes (TEVC) | [7] |

| 10 µM | 30 µM | 3.1 ± 0.8% (at GluN1/GluN2B) | Xenopus Oocytes (TEVC) |[7] |

Application in Learning and Memory Research

The selective antagonism of GluN2A by this compound makes it a valuable tool for investigating the specific roles of this subunit in different phases of memory formation, consolidation, and recall. Preclinical studies have demonstrated its utility in modulating memory reconsolidation and extinction.

Object Recognition Memory Reconsolidation

In a study using the Novel Object Recognition (NOR) task, intra-hippocampal (dorsal CA1) administration of this compound after memory reactivation was found to impair long-term memory retention.[2] This suggests that GluN2A-containing NMDA receptors are necessary for the reconsolidation process, which serves to stabilize and update a retrieved memory. In contrast, blocking GluN2B-containing receptors did not impair reconsolidation but prevented memory destabilization.[2]

Fear Extinction Memory

In a step-down inhibitory avoidance (SDIA) task, post-recall administration of this compound into the dorsal CA1 impaired the retention of extinction memory.[6] This finding indicates that GluN2A-containing NMDA receptors are critically involved in the reconsolidation or restabilization of the new extinction memory trace, which normally suppresses the original fear memory.[6]

Experimental Protocols

In Vitro Characterization: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is fundamental for characterizing the potency, selectivity, and mechanism of action of compounds like this compound at specific receptor subtypes.

-

Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.[8]

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding for the desired NMDA receptor subunits (e.g., rat GluN1 and GluN2A at a 1:1 ratio).[7] Injected oocytes are then incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with KCl, which serve as voltage and current electrodes.

-

The oocyte is voltage-clamped at a holding potential of -40 to -70 mV.

-

The chamber is perfused with a standard frog Ringer's solution.

-

-

Data Acquisition:

-

NMDA receptor-mediated currents are evoked by applying a solution containing a fixed concentration of glutamate (e.g., 100 µM) and varying concentrations of glycine (e.g., 3 µM to 300 µM).[3]

-

To determine the IC₅₀, increasing concentrations of this compound are co-applied with the agonists, and the resulting inhibition of the current is measured.

-

Data are normalized to the control response (agonists alone) and fitted to a concentration-response curve.

-

In Vivo Behavioral Assay: Novel Object Recognition (NOR)

This task assesses recognition memory based on the innate preference of rodents to explore novel objects over familiar ones.

-

Apparatus: A simple open-field arena. Objects should be of similar size but different shapes and textures, and heavy enough not to be displaced by the animal.

-

Habituation (Day 1): Each rat is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) to acclimate to the environment.

-

Training/Sample Phase (Day 2): The rat is placed back in the arena, which now contains two identical objects (A + A). The animal is allowed to explore for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Reactivation & Intervention (24h post-training):

-

To reactivate the memory, the animal is returned to the arena, where one of the familiar objects has been replaced by a new one (A + C).[2]

-

Immediately following the reactivation session (e.g., 5 minutes later), the animal receives a bilateral microinfusion of this compound or vehicle directly into the dorsal hippocampus (CA1).[2]

-

-

Test Phase (24h post-intervention): The rat is returned to the arena where the familiar object from training (A) is presented along with a second, new novel object (D). The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory. A DI near zero in the this compound group would suggest impaired memory reconsolidation.[2]

In Vivo Behavioral Assay: Step-Down Inhibitory Avoidance (SDIA)

This task assesses fear-motivated memory by measuring an animal's latency to step down from a platform where it previously received a mild foot shock.

-

Apparatus: A chamber with an insulated platform on one side and a metal grid floor.

-

Training (Day 1): A rat is placed on the platform. When it steps down with all four paws onto the grid, it receives a brief, mild foot shock (e.g., 0.4 mA for 2s). The rat is then immediately returned to its home cage.

-

Extinction Training (Days 2-6): The rat is placed back on the platform daily, but no shock is delivered when it steps down. This repeated exposure without reinforcement leads to the formation of an extinction memory.[6]

-

Reactivation and Intervention (Day 7): The animal undergoes one final extinction trial to reactivate the extinction memory. Five minutes later, it receives a bilateral microinfusion of this compound or vehicle into the dorsal CA1.[6]

-

Testing (Days 8 and 14): The rat is again placed on the platform, and the latency to step down is recorded (up to a cutoff time, e.g., 300s). A short latency indicates successful extinction memory, while a long latency (resembling post-training behavior) indicates that the extinction memory has been impaired.[6]

Conclusion and Considerations

This compound is a highly selective tool for probing the function of GluN2A-containing NMDA receptors. Its unique allosteric mechanism and demonstrated efficacy in modulating specific phases of memory in preclinical models make it invaluable for neuroscience research. However, investigators must consider its limitations:

-

Glycine Dependency: The inhibitory effect is dependent on ambient glycine concentrations, which can vary between brain regions and experimental preparations.[7]

-

Solubility: this compound has limited aqueous solubility, which must be considered when preparing solutions for in vivo and in vitro experiments.[8]

By leveraging the specific properties of this compound and employing rigorous experimental designs, researchers can further elucidate the critical role of GluN2A subunits in the complex processes of learning and memory.

References

- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [repositorio.ufrn.br]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Loss of GluN2A-Containing NMDA Receptors Impairs Extra-dimensional Set-Shifting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GluN2B and GluN2A-containing NMDAR are differentially involved in extinction memory destabilization and restabilization during reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

TCN-201 in Models of Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCN-201, or 3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As a negative allosteric modulator, this compound presents a valuable pharmacological tool for dissecting the role of GluN2A-containing NMDA receptors in the pathophysiology of various neurological disorders.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and available data on this compound in preclinical models of neurological disorders.

Mechanism of Action

This compound exhibits a unique mechanism of action as a negative allosteric modulator of the NMDA receptor, specifically targeting those containing the GluN2A subunit.[3][5] It binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2A agonist-binding domains.[5][6] This binding does not directly compete with the glutamate (B1630785) binding site on the GluN2A subunit but rather reduces the potency of the co-agonist glycine (B1666218) at its binding site on the GluN1 subunit.[3][5] The inhibitory effect of this compound can be overcome by increasing concentrations of glycine.[5] This glycine-dependent, non-competitive antagonism makes this compound a highly specific tool for studying GluN2A function.[1][7]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Animal Models of Traumatic Brain Injury and Their Relevance in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner [ouci.dntb.gov.ua]

TCN-201 and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP) is a fundamental cellular mechanism for learning and memory, primarily mediated by the N-methyl-D-aspartate receptor (NMDAR).[1] The diverse subunit composition of NMDARs allows for fine-tuned regulation of synaptic plasticity. TCN-201 has emerged as a key pharmacological tool, exhibiting selectivity for NMDARs containing the GluN2A subunit.[2][3] This technical guide provides an in-depth analysis of this compound, its mechanism of action, its complex effects on LTP, and the experimental protocols used for its characterization. Quantitative data are presented for comparative analysis, and key signaling and experimental pathways are visualized to facilitate understanding.

This compound: Mechanism of Action

This compound (3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulphonamide) is a negative allosteric modulator (NAM) that selectively targets GluN2A-containing NMDARs.[3][4] Unlike competitive antagonists that bind directly to the glutamate (B1630785) or glycine (B1666218) binding site, this compound binds to a distinct site at the interface between the GluN1 and GluN2A subunit ligand-binding domains.[4]

Its key characteristics include:

-

Subunit Selectivity : this compound is highly selective for GluN1/GluN2A subunit combinations over GluN1/GluN2B.[2][5]

-

Non-competitive Antagonism : Its inhibitory action is not overcome by increasing the concentration of glutamate.[3]

-

Co-agonist Dependence : The inhibitory potency of this compound is dependent on the concentration of the GluN1 co-agonist, either glycine or D-serine.[3][6] Higher concentrations of glycine reduce the inhibitory effect of this compound.[3][7] This is thought to occur because this compound binding accelerates the dissociation rate of glycine from the GluN1 subunit.[8]

The interaction of this compound with the NMDAR is a critical aspect of its function, preventing the conformational changes required for ion channel opening upon agonist binding.[4]

Quantitative Profile of this compound

The selectivity and potency of this compound have been quantified across various experimental systems. The data highlight its preference for GluN2A-containing receptors and the influence of glycine concentration on its inhibitory activity.

Table 1: Potency and Selectivity of this compound

| Parameter | Receptor Subunit | Value | Assay System | Reference |

|---|---|---|---|---|

| pIC₅₀ | GluN1/GluN2A | 6.8 | FLIPR/Ca²⁺ Assay (Human Recombinant) | [2] |

| GluN1/GluN2B | < 4.3 | FLIPR/Ca²⁺ Assay (Human Recombinant) | [2] | |

| IC₅₀ | GluN1/GluN2A | 109 nM | Patch-Clamp (HEK293T Cells) | [4][5] |

| | GluN1/GluN2B | > 30 µM | Patch-Clamp (HEK293T Cells) |[5] |

Table 2: Glycine-Dependent Inhibition of GluN1/GluN2A Receptors by 10 µM this compound

| Glycine Concentration | Mean Inhibition (%) | Assay System | Reference |

|---|---|---|---|

| 10 µM | 82.4 ± 1.1 | TEVC (Xenopus Oocytes) | [3] |

| 30 µM | 50.7 ± 1.1 | TEVC (Xenopus Oocytes) |[3] |

Table 3: Inhibition of GluN1/GluN2B Receptors by 10 µM this compound

| Glycine Concentration | Mean Inhibition (%) | Assay System | Reference |

|---|---|---|---|

| 3 µM | 1.8 ± 0.6 | TEVC (Xenopus Oocytes) | [3] |

| 10 µM | 3.1 ± 1.0 | TEVC (Xenopus Oocytes) | [3] |

| 30 µM | 3.1 ± 0.8 | TEVC (Xenopus Oocytes) |[3] |

This compound in Synaptic Plasticity: LTP and LTD

Given that NMDAR activation is a cornerstone of LTP induction, a potent GluN2A antagonist like this compound would be expected to inhibit this process.[9][10][11] However, experimental findings present a more nuanced picture.

In studies using rat hippocampal slices, this compound, surprisingly, failed to inhibit LTP in the CA1 region.[5] This suggests that blocking GluN2A-containing receptors alone may not be sufficient to prevent LTP induction at these specific synapses, and that other NMDAR subtypes or compensatory mechanisms are involved.[5]

Conversely, this compound has been shown to block long-term depression (LTD), a process that weakens synaptic strength.[5] This finding, shared with the GluN2B-selective antagonist ifenprodil (B1662929), implies that the synaptic NMDARs involved in LTD induction are sensitive to both this compound and ifenprodil, possibly indicating the presence of triheteromeric receptors (containing GluN1, GluN2A, and GluN2B subunits).[5]

Experimental Protocols

Characterization of this compound relies on precise electrophysiological and cellular assays. Below are generalized methodologies for key experiments.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is used to assess the effect of compounds on specific, recombinantly expressed receptor subtypes.

-

Objective : To determine the potency, selectivity, and mechanism of action of this compound on GluN1/GluN2A vs. GluN1/GluN2B receptors.[3][4]

-

Methodology :

-

Oocyte Preparation : Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection : Oocytes are injected with cRNAs encoding for specific NMDAR subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).

-

Incubation : Oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.[4]

-

Recording : An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

-

Receptor Activation : A solution containing agonists (e.g., 10-100 µM glutamate and 3-30 µM glycine) is applied to evoke an inward current.[3]

-

Compound Application : After establishing a stable baseline response, this compound is co-applied with the agonists at various concentrations.

-

Data Analysis : The reduction in current amplitude in the presence of this compound is measured. IC₅₀ curves are generated by plotting the percentage of inhibition against the antagonist concentration. Glycine dependency is tested by repeating the experiment at different fixed glycine concentrations.[3]

-

Whole-Cell Patch-Clamp in Cultured Neurons

This method allows for the study of this compound on native NMDARs in a neuronal context.

-

Objective : To measure the inhibition of NMDAR-mediated currents by this compound in neurons expressing a mix of NMDAR subtypes.[3][6]

-

Methodology :

-

Cell Culture : Primary cortical or hippocampal neurons are cultured for a specific number of days in vitro (DIV). The subunit expression profile changes with culture age (younger cultures are GluN2B-dominant, older cultures express more GluN2A).[3]

-

Recording : A glass micropipette filled with an internal solution forms a high-resistance seal with the neuron's membrane. The membrane patch is then ruptured to gain "whole-cell" access. The neuron is voltage-clamped (e.g., at -70 mV).

-

Current Isolation : NMDAR-mediated currents are pharmacologically isolated by blocking AMPA/kainate receptors (with NBQX) and voltage-gated sodium/potassium channels.

-

Drug Application : NMDA and glycine are applied to evoke a current. This compound is then applied to measure its inhibitory effect. Often, a GluN2B antagonist like ifenprodil is applied first to isolate the ifenprodil-insensitive (presumably GluN2A-rich) component of the current before applying this compound.[6][8]

-

Analysis : The percentage of current blocked by ifenprodil and the subsequent block by this compound are calculated and can be correlated to determine the relationship between GluN2A and GluN2B contributions.[6]

-

LTP Induction in Hippocampal Slices

This is the classic model for studying synaptic plasticity and the effects of pharmacological agents.

-

Objective : To determine if this compound blocks the induction of long-term potentiation at Schaffer collateral-CA1 synapses.[5]

-

Methodology :

-

Slice Preparation : Acute hippocampal slices (300-400 µm thick) are prepared from rats.

-

Recording Setup : A slice is transferred to a recording chamber perfused with artificial cerebrospinal fluid (ACSF). A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording : A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., once every 20 seconds) for at least 20 minutes.

-

Drug Perfusion : The slice is perfused with ACSF containing a specific concentration of this compound (e.g., 3-10 µM) for a period before LTP induction.

-

LTP Induction : A high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) is delivered to the stimulating electrode.[12]

-

Post-Induction Recording : Low-frequency stimulation is resumed, and fEPSPs are recorded for at least 60 minutes post-HFS.

-

Analysis : The slope of the fEPSP is measured and normalized to the pre-HFS baseline. Successful LTP is defined as a persistent, significant increase in the fEPSP slope. The magnitude of potentiation in the presence of this compound is compared to control experiments without the drug.

-

Conclusion

This compound is a potent and selective pharmacological tool for probing the function of GluN2A-containing NMDARs. Its non-competitive, co-agonist-dependent mechanism of action provides a unique way to modulate NMDAR activity. While its role in synaptic plasticity is complex, the current evidence points to a significant involvement in long-term depression, but a less critical role in the induction of LTP at hippocampal CA1 synapses.[5] This suggests that different forms of synaptic plasticity may rely on distinct NMDAR subunit compositions. For drug development professionals, the high selectivity of this compound makes it an important lead compound, though its glycine-dependent activity and poor solubility are factors that require consideration and optimization.[4][7] Future research using this compound and its analogs will continue to unravel the specific contributions of GluN2A-containing receptors to synaptic function, learning, and neurological disorders.

References

- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [2.2]Paracyclophane‐Based TCN‐201 Analogs as GluN2A‐Selective NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]